ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE
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Overview
Description
ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and ester functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. This method is often used to introduce the nitrophenoxy group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.
Scientific Research Applications
ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: Shares structural similarities and is also investigated for its potential in treating Alzheimer’s.
Rivastigmine: A commercial acetylcholinesterase inhibitor used in Alzheimer’s therapy, which has a similar aryloxyacetic acid structure.
Uniqueness
ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O7/c1-2-30-22(27)20(14-6-4-3-5-7-14)24-21(26)19-11-9-16(32-19)13-31-18-10-8-15(23)12-17(18)25(28)29/h3-12,20H,2,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWINRXZZWVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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